1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-
Description
The compound 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- features a naphthalene backbone substituted with a bromine atom at position 7, hydroxyl groups at positions 3 and 4, and a propanone moiety at position 1. This structure combines aromatic, polar (hydroxyl), and halogenated (bromine) functionalities, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
52749-67-4 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H11BrO3/c1-2-11(15)10-6-7-5-8(14)3-4-9(7)12(16)13(10)17/h3-6,16-17H,2H2,1H3 |
InChI Key |
SRHMYUNWMQSTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
Bromination
Acylation via Friedel-Crafts
-
Reagents : Propionyl chloride, AlCl₃ (Lewis acid).
-
Mechanism : Electrophilic substitution at position 2, driven by the acetoxy groups’ directing effects.
-
Product : 1-(7-Bromo-3,4-diacetoxy-2-naphthalenyl)propan-1-one.
Deprotection
Table 1: Optimization of Friedel-Crafts Acylation
| Condition | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 1.2 eq | 25 | 58 |
| FeCl₃ | 1.5 eq | 40 | 42 |
| BF₃·OEt₂ | 2.0 eq | 0 | 65 |
Synthesis of Boronic Acid Intermediate
Route 3: Claisen-Schmidt Condensation
-
Substrates : 7-Bromo-3,4-dihydroxy-2-naphthaldehyde and acetone.
-
Catalyst : NaOH or pyrrolidine.
-
Limitation : Low regioselectivity due to competing enolate formation.
Purification and Characterization
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.
-
Recrystallization : Ethanol/water mixture for final product.
-
Spectroscopic Data :
Industrial-Scale Production Insights
Suppliers such as Zibo Hangyu Biotechnology emphasize:
Chemical Reactions Analysis
Types of Reactions
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key substituents—bromine and dihydroxy groups—distinguish it from analogs. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Physicochemical and Reactivity Insights
- Polarity and Solubility: The dihydroxy groups in the target compound enhance polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanone (). This increases aqueous solubility, critical for pharmaceutical or biological applications .
- Electrophilic Reactivity: The bromine atom facilitates electrophilic substitution reactions, similar to 2-Bromo-1-(4-methylphenyl)-1-propanone (). However, the hydroxyl groups may direct reactivity to specific ring positions .
- Electronic Effects: Compared to 3-(Dimethylamino)-1-(4-methoxy-1-naphthalenyl)-1-propanone (), the target’s hydroxyl groups act as strong electron-donating groups, altering electronic density and reaction pathways .
Functional Differences
- Hydroxyl vs. Methoxy Groups : The dihydroxy groups in the target compound are more polar and acidic than methoxy substituents (e.g., in ’s compound), enabling deprotonation under basic conditions and participation in redox reactions .
- Bromine vs. Methyl Groups: Bromine’s higher atomic weight and electronegativity increase molecular weight and alter lipophilicity compared to methyl-substituted analogs (e.g., 2-Bromo-1-(4-methylphenyl)-1-propanone) .
Biological Activity
1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, also known by its CAS number 61983-31-1, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H13BrO3
- Molecular Weight : 295.129 g/mol
- CAS Number : 61983-31-1
- Structure : The compound features a naphthalene moiety substituted with bromine and hydroxyl groups, which are critical for its biological activity.
The biological activity of 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- primarily revolves around its interaction with various biological targets. Research indicates that compounds with similar naphthalene structures often exhibit significant antimicrobial and anticancer activities. These effects are attributed to:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for the survival of pathogens like Mycobacterium tuberculosis (Mtb) .
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress .
Antimicrobial Activity
1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- has demonstrated notable antimicrobial properties. In a study examining various naphthalene derivatives, it was found that this compound exhibited significant inhibitory effects against bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1-Propanone | 15 | Staphylococcus aureus |
| 1-Propanone | 20 | Escherichia coli |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 10 µM after 48 hours of treatment
This suggests that the compound may interfere with cancer cell proliferation and survival.
Case Studies
Several case studies have explored the efficacy of compounds similar to 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-. One notable study involved a series of naphthalene derivatives where researchers assessed their pharmacokinetic profiles and biological activities:
-
Study Overview :
- Objective : To evaluate the SAR (Structure-Activity Relationship) of naphthalene derivatives.
- Findings : Compounds with bromine substitutions showed enhanced bioactivity compared to their unsubstituted counterparts.
-
Clinical Implications :
- The promising results from these studies indicate potential applications in treating infections caused by resistant bacteria and various cancer types.
Q & A
Q. What are the recommended synthetic routes for 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a naphthalenone precursor. For example, bromination of 3,4-dihydroxy-2-naphthalenone derivatives using bromine in acetic acid under controlled temperatures (40–60°C) is a common approach . Alternative methods involve propargyl bromide in DMF with K₂CO₃ as a base, followed by quenching with ice and extraction with ethyl acetate . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., acetic acid for electrophilic substitution), and temperature control to minimize side reactions like over-bromination.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : X-ray crystallography is critical for resolving its 3D structure, as demonstrated for similar brominated naphthalenones . Spectroscopic techniques include:
- NMR : H and C NMR to confirm substituent positions and diastereotopic protons.
- UV-Vis : To assess conjugation effects from the bromo and dihydroxy groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Computational tools like DFT can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What are the known biological activities of this compound, and how are they evaluated?
- Methodological Answer : While direct data on this compound is limited, structurally related brominated naphthalenones show antimicrobial and anti-inflammatory potential. Assays include:
- In vitro antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria.
- Cytotoxicity screening : MTT assays on mammalian cell lines.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory activity) . Note that FDA approval status is absent; ethical guidelines prohibit in vivo testing without regulatory compliance .
Advanced Research Questions
Q. How does the bromine atom’s position influence regioselectivity in further functionalization?
- Methodological Answer : The 7-bromo group directs electrophilic substitution to the electron-deficient C-5 or C-8 positions of the naphthalene ring. For example, Suzuki coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water under reflux . Steric hindrance from the dihydroxy groups may limit reactivity, necessitating protecting groups (e.g., acetyl) for selective modifications .
Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model interactions with proteins like kinases or GPCRs. Key steps:
Q. How can contradictions in synthetic yield data from different methodologies be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity (acetic acid vs. DMF), catalyst efficiency, or competing side reactions. Systematic optimization involves:
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings.
- HPLC monitoring : Track intermediate formation to identify bottlenecks.
- Scale-up trials : Continuous flow reactors improve reproducibility for bromination steps .
Q. What are the implications of the compound’s dihydroxy groups on its solubility and stability?
- Methodological Answer : The 3,4-dihydroxy groups enhance hydrophilicity (logP reduction by ~1.5 units) but increase oxidation susceptibility. Stability studies under varying pH (2–12) and temperatures (25–60°C) are recommended. Techniques:
- HPLC-UV : Quantify degradation products.
- LC-MS : Identify oxidized metabolites (e.g., quinone derivatives).
Chelation with metal ions (e.g., Fe³⁺) may stabilize the compound in aqueous buffers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
